Hexaphenyldilead
Overview
Description
Hexaphenyldilead is an organolead compound with the chemical formula ( \text{Pb(C}_6\text{H}_5\text{)}_2 ). It is known for its unique structure, consisting of two lead atoms each bonded to three phenyl groups.
Mechanism of Action
Target of Action
Hexaphenyldilead is a complex organolead compound . The primary targets of this compound are bifunctional tetradentate Schiff bases . These Schiff bases play a crucial role in various biochemical reactions, acting as ligands to form complexes with this compound .
Mode of Action
This compound interacts with its targets through a series of reactions. In a 1:1 molar ratio, this compound reacts with bifunctional tetradentate Schiff bases in anhydrous benzene . Complexes of the type [R3Pb]1-S’B’ (where R = -C6H5 and S’B’ is Schiff base) are synthesized . The lead-lead bond in this compound is cleaved in preference to the lead-carbon bond, resulting in derivatives of organolead (IV) .
Pharmacokinetics
They are soluble in DMF and DMSO . The molar conductance values in DMSO were found to be below 5 ohm-1 cm-2 mol-1, indicating the absence of any ionic species . This suggests that this compound and its derivatives may have specific ADME properties that affect their bioavailability.
Result of Action
The cleavage of the lead-lead bond and the formation of organolead (IV) derivatives suggest that this compound may have significant effects at the molecular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reactions of this compound with Schiff bases were studied in anhydrous benzene, suggesting that the absence of water may facilitate these reactions . Furthermore, the synthesized organolead (IV) derivatives were found to be stable in air and resistant to moisture , indicating that environmental conditions such as humidity and air exposure may influence the stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaphenyldilead can be synthesized through the reaction of phenyl lithium with lead(II) chloride. The reaction typically occurs in an anhydrous benzene solution, where phenyl lithium reacts with lead(II) chloride to form this compound. The reaction is as follows: [ \text{2 PhLi + PbCl}_2 \rightarrow \text{Pb(Ph)}_2 + 2 \text{LiCl} ] The reaction mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexaphenyldilead undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with β-diketones and β-ketoesters, where the lead-lead bond is cleaved, resulting in the formation of organolead(IV) derivatives.
Complex Formation: It can form complexes with bifunctional tetradentate Schiff bases, where the lead-lead bond is cleaved in preference to the lead-carbon bond.
Common Reagents and Conditions:
β-Diketones and β-Ketoesters: Reactions are typically carried out in anhydrous benzene, with the reaction mixture being refluxed for several hours.
Schiff Bases: Similar conditions are used, with the reaction taking place in anhydrous benzene.
Major Products:
Organolead(IV) Derivatives: These are often obtained as yellow solids that are stable to atmospheric moisture and insoluble in common organic solvents.
Complexes with Schiff Bases: These complexes are also stable and exhibit unique structural properties.
Scientific Research Applications
Hexaphenyldilead has several scientific research applications:
Organic Synthesis: It is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: this compound is used in the preparation of organic light-emitting diodes (OLEDs) and organic solar cells due to its unique electronic properties.
Fluorescent Materials: It is employed in the development of fluorescent materials and light sensors.
Comparison with Similar Compounds
Hexaphenyldilead can be compared with other organolead compounds such as:
Triphenyllead Chloride: Unlike this compound, triphenyllead chloride contains a single lead atom bonded to three phenyl groups and one chloride atom.
Diphenyllead Dibenzoylacetonate: This compound also contains lead bonded to phenyl groups but forms different complexes due to the presence of dibenzoylacetonate ligands.
Uniqueness: this compound’s uniqueness lies in its ability to form stable organolead(IV) derivatives and complexes with various ligands, making it a versatile compound in both organic synthesis and materials science .
Properties
InChI |
InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLOHWWGJALNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Pb2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
8.8e+02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3124-01-4 | |
Record name | 1,1,1,2,2,2-Hexaphenyldiplumbane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3124-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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